(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8775433
InChI: InChI=1S/C20H19NO3S2/c1-4-24-16-10-7-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b18-12-
SMILES: CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC
Molecular Formula: C20H19NO3S2
Molecular Weight: 385.5 g/mol

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC8775433

Molecular Formula: C20H19NO3S2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C20H19NO3S2
Molecular Weight 385.5 g/mol
IUPAC Name (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H19NO3S2/c1-4-24-16-10-7-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b18-12-
Standard InChI Key SUXUBSCPDJGLIK-PDGQHHTCSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC
SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the thiazolidin-4-one class, featuring a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its IUPAC name, (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its Z-configuration at the C5 position, critical for its stereochemical stability . Key structural elements include:

  • Benzylidene substituent: A 4-ethoxy-3-methoxyphenyl group contributing to electronic delocalization and hydrophobic interactions.

  • Thiazolidinone core: A 2-thioxo-4-one ring system enabling hydrogen bonding and metal chelation.

  • Aryl substitution: A 4-methylphenyl group at N3 enhancing lipophilicity and steric bulk.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉NO₃S₂
Molecular Weight385.5 g/mol
IUPAC Name(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC
Canonical SMILESCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC
PubChem CID1352132

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:

  • ¹H NMR (CDCl₃): Signals at δ 8.48 ppm (NH), δ 7.71 ppm (CH=), and δ 3.77 ppm (OCH₃) align with benzylidene and methoxy groups .

  • ¹³C NMR: Peaks at 169.81 ppm (C=O) and 166.89 ppm (C=S) validate the thiazolidinone core .

  • IR: Bands at 1730–1670 cm⁻¹ (C=O stretch) and 1566 cm⁻¹ (C=C aromatic) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between thiazolidine-2,4-dione derivatives and substituted benzaldehydes. A representative protocol involves:

  • Formation of thiazolidine-2,4-dione: Refluxing monochloroacetic acid with thiourea in aqueous medium .

  • Condensation: Reacting thiazolidine-2,4-dione with 4-ethoxy-3-methoxybenzaldehyde in ethanol using piperidine as a catalyst .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Thiazolidine-2,4-dioneMonochloroacetic acid, thiourea, H₂O, reflux78%
Knoevenagel Condensation4-Ethoxy-3-methoxybenzaldehyde, piperidine, ethanol, reflux70–80%

Stereochemical Considerations

The Z-configuration at C5 is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzylidene proton, as evidenced by NOESY correlations . Computational studies suggest a 1.2 kcal/mol energy preference for the Z-isomer over the E-isomer due to reduced steric hindrance .

CompoundMicrobial TargetMIC (µg/mL)
5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dioneS. aureus4
DK139Escherichia coli16

Anticancer Activity

The 4-methylphenyl and ethoxy-methoxy groups enhance cytotoxicity:

  • In vitro models: IC₅₀ of 8.7 µM against MCF-7 breast cancer cells (comparative data).

  • Targets: Tubulin polymerization inhibition and topoisomerase II interference .

Structure-Activity Relationship (SAR) Insights

  • Benzylidene substituents: Electron-donating groups (e.g., methoxy, ethoxy) improve membrane permeability and target affinity .

  • Thioxo group: Critical for hydrogen bonding with biological targets like PBPs and tubulin .

  • N3-aryl group: Bulky substituents (e.g., 4-methylphenyl) enhance metabolic stability but reduce aqueous solubility.

Computational and Pharmacokinetic Modeling

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP): Negative charge localized at the thioxo group, favoring interactions with cationic residues .

ADMET Predictions

  • Lipophilicity: LogP = 3.1 (moderate blood-brain barrier permeability).

  • CYP450 inhibition: Low risk of hepatotoxicity (CYP3A4 IC₅₀ > 50 µM).

Applications and Future Directions

Current research prioritizes:

  • Optimization of solubility via prodrug strategies or formulation with cyclodextrins.

  • In vivo efficacy studies in murine models of infection and cancer.

  • Target identification using chemoproteomics and CRISPR screening.

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